molecular formula C14H15N3O2S B11839643 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B11839643
M. Wt: 289.35 g/mol
InChI Key: CPDFIOBFJLNHQH-UHFFFAOYSA-N
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Description

Benzyl Group (Position 6)

The 6-benzyl substituent consists of a phenyl ring connected via a methylene bridge (-CH₂-) to the pyrrolo[3,4-d]pyrimidine core (Figure 2). This group:

  • Introduces hydrophobic character , enhancing membrane permeability.
  • Provides steric bulk that may influence binding pocket interactions in biological targets.
  • Allows for synthetic modifications (e.g., halogenation, methoxylation) to optimize pharmacokinetic properties.

Methylsulfonyl Group (Position 2)

The 2-(methylsulfonyl) group (-SO₂CH₃) is a strong electron-withdrawing substituent that:

  • Stabilizes negative charge through resonance, increasing solubility in polar solvents.
  • Engages in hydrogen bonding via sulfonyl oxygen atoms, enhancing target affinity.
  • Imparts metabolic stability by resisting oxidative degradation compared to thioether analogs.

Spatial Arrangement : The benzyl and methylsulfonyl groups occupy positions 6 and 2, respectively, creating a diagonal substitution pattern that minimizes steric clashes and maximizes electronic complementarity with biological targets.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

6-benzyl-2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H15N3O2S/c1-20(18,19)14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

CPDFIOBFJLNHQH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2CN(CC2=N1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Pyrrolo[3,4-d]pyrimidine Synthesis

The pyrrolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions between aminopyrrole precursors and carbonyl-containing reagents. Patent CN110386936B describes a method where 4-amino-1H-pyrrole-3-carbonitrile reacts with ethyl chlorooxoacetate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate . Although this patent focuses on a [2,3-d] isomer, analogous strategies apply to [3,4-d] systems by adjusting starting materials. For instance, substituting 3-aminopyrrole-4-carboxylates with glyoxal derivatives under acidic conditions (HCl, 60°C) generates the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold with 78–82% yield .

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products like N-alkylated derivatives .

  • Temperature control : Reactions above 100°C promote decarboxylation, reducing yields by 15–20% .

Benzylation at the 6-Position

Introducing the benzyl group to the pyrrolo[3,4-d]pyrimidine core employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. US20160122354A1 discloses a SNAr approach using benzyl bromide and potassium carbonate in tetrahydrofuran (THF), achieving 89% benzylation efficiency at 50°C . Alternatively, Suzuki-Miyaura coupling with benzylboronic acid and palladium(II) acetate in aqueous ethanol (80°C, 8 hours) provides regioselective benzylation with >90% yield, albeit requiring costly catalysts .

Table 1: Benzylation Method Comparison

MethodConditionsYield (%)Purity (%)
SNArBnBr, K₂CO₃, THF, 50°C, 12h8995
Suzuki CouplingBnB(OH)₂, Pd(OAc)₂, EtOH/H₂O, 80°C9297

Sulfonylation at the 2-Position

The methylsulfonyl group is introduced via oxidation of a methylthio precursor or direct sulfonylation. Patent US20160122354A1 details the oxidation of 2-(methylthio) intermediates using hydrogen peroxide (30%) in acetic acid at 0–5°C, achieving 94% conversion to the sulfone with minimal overoxidation . Alternatively, direct sulfonation employs methanesulfonyl chloride and triethylamine in dichloromethane (25°C, 4 hours), yielding 88% product but requiring rigorous moisture control to prevent hydrolysis .

Key considerations :

  • Oxidant choice : m-CPBA (meta-chloroperbenzoic acid) offers faster kinetics (2 hours vs. 6 hours for H₂O₂) but increases epoxidation side reactions .

  • Steric effects : Bulky sulfonating agents (e.g., mesyl chloride) favor 2-position selectivity over N-sulfonation .

Process Optimization and Scalability

Industrial-scale production prioritizes cost-efficiency and reproducibility. A hybrid approach from PMC11253868 combines Miyaura borylation (pinacol borane, Pd(dppf)Cl₂) with sequential Suzuki coupling, reducing palladium loading to 0.5 mol% while maintaining 85% yield . Recrystallization from ethanol/water (3:1 v/v) enhances purity to 99.5%, critical for pharmaceutical applications.

Table 2: Optimization Outcomes

ParameterLaboratory ScalePilot Scale
Reaction Volume (L)0.5500
Yield (%)8882
Purity after Crystallization (%)99.198.7

Comparative Analysis of Alternative Routes

Alternative syntheses include:

  • One-pot tandem cyclization-sulfonylation : Combining pyrrole formation and sulfone installation in a single step reduces processing time by 40% but compromises yield (72%) due to intermediate instability .

  • Enzymatic oxidation : Lipase-mediated oxidation of methylthio groups (pH 7.4, 37°C) offers eco-friendly advantages but requires costly enzyme immobilization .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antimicrobial activities. The presence of the methylsulfonyl group may enhance the compound's ability to inhibit bacterial growth. For instance, compounds derived from similar frameworks have shown minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against various bacterial strains .

Anticancer Activity

The anticancer potential of 6-benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been explored through cytotoxicity assays against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Preliminary results suggest that this compound may exhibit moderate to potent cytotoxic effects, with IC50 values indicating significant growth inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the side chains significantly influence the biological activity of pyrrolo[3,4-d]pyrimidine derivatives. The unique combination of functional groups in this compound may confer distinct therapeutic properties compared to its analogs .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrrolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against certain bacterial strains compared to traditional antibiotics like cefotaxime, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several pyrrolo[3,4-d]pyrimidine derivatives were screened against multiple tumor cell lines. The findings demonstrated that compounds with similar structural features to this compound showed promising cytotoxicity profiles, warranting further investigation into their mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Target) Methylsulfonyl (2), Benzyl (6) C₁₃H₁₅N₃O₂S* ~392 High stability; potential kinase inhibition due to sulfonyl group
6-Benzyl-2,4-diol analogue Diol (2,4), Benzyl (6) C₁₃H₁₃N₃O₂ 243.26 Polar, water-soluble; suited for aqueous-phase reactions
6-Benzyl-2,4-dichloro analogue Dichloro (2,4), Benzyl (6) C₁₃H₁₁Cl₂N₃ 280.15 Reactive toward nucleophiles; synthetic intermediate
6-Benzyl-2-carbonitrile analogue Nitrile (2), Benzyl (6) C₁₄H₁₂N₄ 236.27 Versatile precursor for click chemistry or metal-catalyzed couplings
Unsubstituted core (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) None C₆H₇N₃ 121.14 Base scaffold for further derivatization

*Note: Exact molecular formula for the target compound inferred from substituents and core structure.

Structural and Reactivity Comparisons

  • Electron Effects : The methylsulfonyl group in the target compound enhances electrophilicity at adjacent positions compared to the electron-donating hydroxyl groups in the diol analogue . In contrast, the dichloro analogue’s chlorine atoms act as strong leaving groups, enabling nucleophilic aromatic substitution (e.g., Suzuki couplings) .
  • Solubility : The diol analogue (C₁₃H₁₃N₃O₂) exhibits higher aqueous solubility due to polar hydroxyl groups, whereas the methylsulfonyl and nitrile derivatives are more lipophilic, favoring organic solvents .
  • Synthetic Utility : The dichloro analogue (CAS 779323-58-9) is widely used as a building block in medicinal chemistry, while the nitrile analogue (1330754-92-1) serves as a precursor for heterocyclic expansions .

Biological Activity

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolo-pyrimidine core with a benzyl group and a methylsulfonyl substituent, which may influence its pharmacological effects.

The molecular formula of this compound is C14H15N3O2SC_{14}H_{15}N_3O_2S with a molecular weight of approximately 289.35 g/mol. The presence of the methylsulfonyl group enhances its chemical reactivity, allowing it to participate in various nucleophilic substitution reactions and potentially influencing its biological activity .

Biological Activity

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities, including:

  • Anticancer Activity : The structural characteristics of this compound suggest potential applications in cancer treatment. Its analogs have been studied for their ability to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cancer cell proliferation .
  • Enzyme Inhibition : Similar compounds have shown promise as dual inhibitors of TS and DHFR. For instance, modifications to the pyrrolo-pyrimidine scaffold have led to enhanced inhibitory activities against these enzymes, suggesting that this compound could be explored for similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Inhibition Studies : A study evaluated various pyrrolo[3,4-d]pyrimidine derivatives for their inhibitory potency against human TS and DHFR. The lead compound exhibited an IC50 of 46 nM for TS and 120 nM for DHFR, demonstrating significant potential for anticancer applications .
  • Structural Modifications : Research has shown that structural modifications can significantly enhance the biological activity of pyrrolo[3,4-d]pyrimidines. For example, adding different substituents at specific positions on the scaffold can lead to improved enzyme inhibition profiles .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineLacks benzyl and methylsulfonyl groupsSimpler structure may affect reactivity
6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineContains tert-butoxycarbonyl groupUsed in anticancer research
2-(Methylthio)-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineMethylthio group instead of methylsulfonylPotential for different biological activity

Q & A

Q. Critical Reaction Conditions :

  • Temperature control : Low temperatures (0–5°C) prevent side reactions during sulfonylation .
  • Solvent selection : Dry dichloromethane or DMF enhances reaction homogeneity and yield .
  • Purification : Silica gel chromatography or recrystallization (e.g., from ethanol) ensures >95% purity .

Basic: How is the structural characterization of this compound typically performed, and what analytical techniques are most reliable?

Answer:
Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzyl, methylsulfonyl, and pyrrolopyrimidine moieties. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₄N₃O₂S requires m/z 276.0811) .
  • X-ray Crystallography : Resolves the fused bicyclic structure and substituent positions, as seen in related pyrrolo[3,4-d]pyrimidine derivatives .

Q. Solutions :

  • Cryo-EM Mapping : Resolves inhibitor-kinase complexes at <3 Å resolution, guiding steric bulk addition (e.g., tert-butyl) to exploit unique kinase pockets .
  • Prodrug Strategies : Masking sulfonyl groups as esters improves plasma stability while maintaining target engagement .

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